Neorauflavane vs. Kojic Acid — A 400-Fold Potency Advantage on Tyrosinase Monophenolase
Neorauflavane demonstrates a 400-fold increase in potency compared to the standard tyrosinase inhibitor kojic acid against the monophenolase activity of mushroom tyrosinase [1]. This head-to-head comparison, conducted within the same study, establishes Neorauflavane as a markedly superior inhibitor for assays requiring high sensitivity.
| Evidence Dimension | Inhibitory activity against tyrosinase monophenolase |
|---|---|
| Target Compound Data | IC50 = 30 nM |
| Comparator Or Baseline | Kojic acid (IC50 ≈ 12,000 nM, inferred from 400-fold difference) |
| Quantified Difference | 400-fold more potent |
| Conditions | In vitro enzyme assay using mushroom tyrosinase |
Why This Matters
For laboratories screening for tyrosinase inhibitors, Neorauflavane's nanomolar potency (vs. kojic acid's micromolar activity) enables the detection of more subtle inhibitory effects and reduces the required compound mass per assay.
- [1] Tan X, Song YH, Park C, et al. Highly potent tyrosinase inhibitor, neorauflavane from Campylotropis hirtella and inhibitory mechanism with molecular docking. Bioorg Med Chem. 2016;24(2):153-159. PMID: 26706112. View Source
